molecular formula C10H12N2S B184146 1-Isopropyl-1H-benzoimidazole-2-thiol CAS No. 2416-65-1

1-Isopropyl-1H-benzoimidazole-2-thiol

Cat. No.: B184146
CAS No.: 2416-65-1
M. Wt: 192.28 g/mol
InChI Key: BIYKMLUIQQIMGB-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C10H12N2S. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound features a benzimidazole ring fused with a thiol group and an isopropyl substituent, making it unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the condensation of 1,2-benzenediamine with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with isopropyl bromide . Another method includes the reaction of 1,2-benzenediamine with isopropyl isothiocyanate under basic conditions .

Industrial Production Methods: Industrial production of 1-isopropyl-1h-benzimidazole-2-thiol typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-isopropyl-1h-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Isopropyl-1H-benzoimidazole-2-thiol can be compared with other benzimidazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

3-propan-2-yl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYKMLUIQQIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352148
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-65-1
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol
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